
Ro4987655
Übersicht
Beschreibung
Vorbereitungsmethoden
Ro-4987655 wird durch eine Reihe chemischer Reaktionen synthetisiert, die verschiedene Reagenzien und Bedingungen beinhaltenDas Endprodukt wird durch Reinigungs- und Kristallisationsprozesse gewonnen .
Industrielle Produktionsverfahren für Ro-4987655 umfassen die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise als kristalliner Feststoff hergestellt und kann zur langfristigen Stabilität bei -20 °C gelagert werden .
Analyse Chemischer Reaktionen
Ro-4987655 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Ro-4987655 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Ro-4987655 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Ro-4987655 entfaltet seine Wirkung durch selektive Hemmung von MEK1 und MEK2, die Schlüsselkomponenten des MAPK/ERK-Signalwegs sind. Dieser Weg ist an der Regulation von Zellwachstum, -differenzierung und -überleben beteiligt. Durch die Hemmung von MEK1 und MEK2 verhindert Ro-4987655 die Aktivierung von nachgeschalteten Signalmolekülen, was zur Unterdrückung des Tumorzellwachstums und der Proliferation führt .
Wirkmechanismus
Ro-4987655 exerts its effects by selectively inhibiting MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival. By inhibiting MEK1 and MEK2, Ro-4987655 prevents the activation of downstream signaling molecules, leading to the suppression of tumor cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Ro-4987655 ist einzigartig in seiner hohen Selektivität und Potenz für MEK1 und MEK2 im Vergleich zu anderen MEK-Inhibitoren. Zu ähnlichen Verbindungen gehören:
PD-0325901: Ein weiterer MEK-Inhibitor mit ähnlichen Anwendungen in der Krebstherapie.
Trametinib: Ein MEK-Inhibitor, der zur Behandlung von Melanomen eingesetzt wird.
Cobimetinib: Ein MEK-Inhibitor, der in Kombination mit anderen Therapien zur Behandlung bestimmter Krebsarten eingesetzt wird.
Ro-4987655 zeichnet sich durch seine hohe Selektivität und orale Bioverfügbarkeit aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht
Biologische Aktivität
RO4987655, also known as CH4987655, is a selective allosteric inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway, specifically inhibiting MEK1 and MEK2. It has shown significant potential in treating various cancers, particularly those driven by RAS and RAF mutations. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.
This compound inhibits the MEK signaling pathway, which is crucial for cell proliferation and survival in many tumors. By blocking MEK1/2 activity, it disrupts downstream signaling to ERK1/2, leading to reduced tumor cell growth and proliferation. The compound has demonstrated potent anti-tumor activity in preclinical models and early clinical trials.
Pharmacokinetics
- Administration : this compound is administered orally.
- Dosing : The maximum tolerated dose (MTD) was established at 8.5 mg twice daily.
- Half-Life : Approximately 4 hours.
- Target Inhibition : At MTD, target inhibition was high (mean 75%) and sustained over time.
Pharmacodynamics
The pharmacodynamic effects of this compound were assessed through various biomarkers:
- pERK Inhibition : Significant suppression of phosphorylated ERK (pERK) levels was observed in peripheral blood mononuclear cells.
- Tumor Response : A reduction in tumor glucose uptake measured by fluorodeoxyglucose positron emission tomography (FDG-PET) was noted in 79.4% of patients treated.
Phase I Dose-Escalation Study
A phase I study evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Key findings included:
- Adverse Events : Common side effects were rash (91.8%), gastrointestinal disorders (69.4%), and skin toxicity.
- Clinical Benefit : 21.1% of patients exhibited clinical benefit, with partial responses recorded.
Phase I Expansion Study
This study focused on specific populations with BRAF and KRAS mutations:
- Participants : Included patients with BRAF V600-mutated melanoma, KRAS-mutant non-small cell lung cancer (NSCLC), and colorectal cancer.
- Response Rates :
- BRAF-mutated melanoma: 24% achieved partial response.
- KRAS-mutant NSCLC: 11% achieved partial response.
- No responses were seen in KRAS-mutant colorectal cancer.
Efficacy Assessment
Sequential tumor sampling revealed:
- ERK Phosphorylation : Decreased levels across all cohorts post-treatment.
- Ki-67 Expression : Variability in modulation among different tumor types.
Data Table Summary
Study Type | Population | MTD (mg) | Clinical Benefit (%) | Common AEs |
---|---|---|---|---|
Phase I Dose-Escalation | Advanced solid tumors | 8.5 | 21.1 | Rash, GI disorders |
Phase I Expansion | BRAF/KRAS mutated cancers | 8.5 | Varies by cohort | Rash, acneiform dermatitis |
Eigenschaften
IUPAC Name |
3,4-difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3IN3O5/c21-14-9-12(24)3-4-15(14)25-19-13(20(30)26-31-7-5-28)8-11(17(22)18(19)23)10-27-16(29)2-1-6-32-27/h3-4,8-9,25,28H,1-2,5-7,10H2,(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMYFEGKMOCQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(OC1)CC2=CC(=C(C(=C2F)F)NC3=C(C=C(C=C3)I)F)C(=O)NOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3IN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026099 | |
Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874101-00-5 | |
Record name | RO-4987655 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874101005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-4987655 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12933 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO-4987655 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3733P75ML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ro4987655?
A1: this compound is an allosteric, ATP non-competitive inhibitor of MEK1/2 []. These kinases are crucial components of the RAS/RAF/MEK/ERK signaling cascade, which regulates vital cellular processes including proliferation, differentiation, and survival []. By inhibiting MEK1/2, this compound disrupts this pathway, ultimately leading to reduced phosphorylation of extracellular signal-regulated kinase (ERK)1/2, key downstream effectors of this pathway [, ].
Q2: What are the downstream consequences of this compound-mediated MEK inhibition?
A2: Inhibition of MEK by this compound leads to a reduction in ERK1/2 phosphorylation [, ]. This reduction in ERK1/2 activity impacts downstream signaling events, ultimately influencing cellular processes like proliferation, survival, and metabolism [, ]. In cancer cells with hyperactivated RAS/RAF/MEK/ERK signaling, this inhibition can lead to reduced tumor growth and even tumor regression [, ].
Q3: What is the pharmacokinetic profile of this compound?
A4: Research indicates that this compound exhibits favorable pharmacokinetics. It is rapidly absorbed after oral administration, with a Tmax of approximately 1 hour []. The compound demonstrates dose-proportional exposures and a half-life ranging from 4 to 6 hours, resulting in a twice-daily dosing regimen [, ]. Additionally, this compound displays moderate inter-patient variability in its pharmacokinetic parameters [].
Q4: How does this compound's pharmacokinetic profile relate to its pharmacodynamic effects?
A5: The pharmacokinetic properties of this compound contribute to its sustained target engagement. A study using peripheral blood mononuclear cells (PBMCs) as a surrogate tissue demonstrated that this compound achieves high (mean 75%) and sustained (>90% of the time above IC50) inhibition of ERK phosphorylation at its recommended phase II dose []. This sustained target inhibition is likely linked to its relatively long half-life and supports its twice-daily dosing schedule.
Q5: What is the evidence of this compound's anti-tumor activity?
A6: Preclinical studies demonstrate this compound's efficacy in inhibiting tumor growth in various xenograft models, including those with mutations in BRAF, KRAS, and NRAS []. In clinical trials, single-agent activity was observed in melanoma, including both BRAF-mutant and BRAF wild-type subtypes, and in KRAS-mutant non-small cell lung cancer (NSCLC) []. Interestingly, KRAS-mutant colorectal cancer did not respond to single-agent this compound [].
Q6: Are there any known resistance mechanisms to this compound?
A7: While the provided articles don't delve into specific resistance mechanisms for this compound, it's important to note that resistance to targeted therapies is a significant challenge in oncology. Acquired resistance can emerge through various mechanisms, including secondary mutations in the target protein or activation of bypass signaling pathways []. Further research is needed to comprehensively understand the mechanisms of resistance to this compound.
Q7: Are there any identified biomarkers for predicting response to this compound?
A8: Research suggests that metabolic changes assessed by 18F-FDG PET imaging might serve as an early predictor of response to this compound []. A study observed that patients with a greater decrease in 18F-FDG uptake after treatment tended to have better responses to this compound, suggesting a correlation between metabolic response and efficacy []. Additionally, plasma metabolomic profiling identified specific lipids whose pretreatment levels could predict objective responses to this compound in melanoma patients []. These findings highlight the potential of using metabolic imaging and metabolomic biomarkers for patient stratification and treatment monitoring.
Q8: What is the safety profile of this compound?
A9: The safety profile of this compound appears manageable based on clinical trial data. The most common adverse events were generally mild to moderate and included rash, acneiform dermatitis, and gastrointestinal disorders [, ]. Dose-limiting toxicities observed at higher doses included elevated creatine phosphokinase and blurred vision [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.